2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
CAS No.:
Cat. No.: VC16010130
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride -](/images/structure/VC16010130.png)
Specification
Molecular Formula | C6H13ClN2 |
---|---|
Molecular Weight | 148.63 g/mol |
IUPAC Name | 2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H |
Standard InChI Key | XCLCKFCUXSBGMO-UHFFFAOYSA-N |
Canonical SMILES | CN1CC2CC1CN2.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The compound’s systematic IUPAC name is 2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, reflecting its bicyclo[2.2.1]heptane backbone with nitrogen atoms at positions 2 and 5 and a methyl group at position 2. The hydrochloride salt form enhances stability and solubility for synthetic applications. The bicyclic framework imposes conformational rigidity, which is critical for binding to biological targets .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 209.10 g/mol |
CAS Number | 52321-26-3 |
Synonyms | MFCD29042803; SCHEMBL1176074 |
Stereochemical Considerations
The (1S,4S) enantiomer (CAS 127420-27-3) is a stereoisomer of interest due to its enhanced interactions with chiral biological targets. X-ray crystallography and NMR studies confirm the endo orientation of the methyl group, which influences hydrogen-bonding capabilities and molecular recognition .
Synthesis and Functionalization
Preparation of the Free Base
The synthesis begins with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, which is treated with sodium methoxide to yield the free base. Subsequent protection with di-tert-butyl dicarbonate (Boc) under basic conditions generates the Boc-protected intermediate, a key precursor for further functionalization .
Formation of the Hydrochloride Salt
The free base is protonated using hydrochloric acid in a polar solvent such as dichloromethane or methanol. The reaction is monitored by TLC, and the product is isolated via filtration or crystallization, achieving yields >90% .
Table 2: Synthetic Pathway Overview
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Deprotection | NaOMe/MeOH | 95% |
2 | Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | 90% |
3 | Salt Formation | HCl (g), CH₂Cl₂ | 92% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt is soluble in water (≥50 mg/mL) and methanol but exhibits limited solubility in nonpolar solvents. It remains stable at room temperature for >12 months when stored in airtight containers protected from light .
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): δ 3.85–3.70 (m, 2H, bridgehead H), 3.10 (s, 3H, N-CH₃), 2.95–2.80 (m, 4H, N-CH₂).
-
IR (KBr): 3200 cm⁻¹ (N-H stretch), 2800 cm⁻¹ (C-H), 1590 cm⁻¹ (N-H bend) .
Pharmacological Applications
Antitumor Derivatives
A 2017 study synthesized seven dithiocarbamate derivatives of 2,5-diazabicyclo[2.2.1]heptane, including compound 9e (IC₅₀ = 3.8 μM against CaSki cervical cancer cells), which induced caspase-dependent apoptosis without necrosis. The hydrochloride salt serves as a critical intermediate in these syntheses .
Table 3: Antiproliferative Activity of Derivatives
Compound | IC₅₀ (CaSki) | IC₅₀ (MDA-MB-231) | Selectivity Index |
---|---|---|---|
9e | 3.8 μM | 4.2 μM | 12.5 |
9a | 18.4 μM | 21.7 μM | 3.2 |
In Silico ADME Profiling
Derivatives exhibit favorable drug-likeness: LogP = 2.1–3.4, high gastrointestinal absorption, and blood-brain barrier permeability. Compound 9e showed no predicted hepatotoxicity, underscoring its therapeutic potential .
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